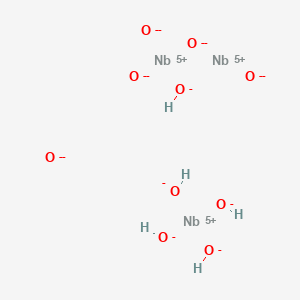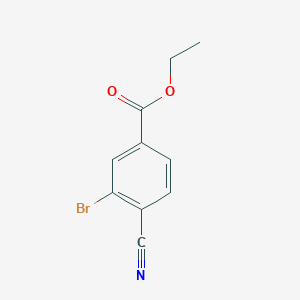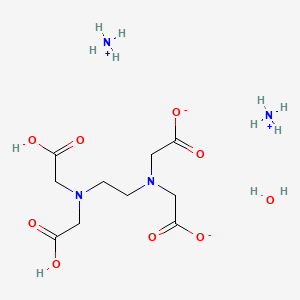
1-(2-Methyl-5-nitrophenyl)ethanone
Übersicht
Beschreibung
“1-(2-Methyl-5-nitrophenyl)ethanone” is a chemical compound with the empirical formula C9H9NO3 . It is a solid substance and has a molecular weight of 179.17 .
Synthesis Analysis
The synthesis of “1-(2-Methyl-5-nitrophenyl)ethanone” involves several steps. For instance, it can be prepared from commercial 1-(o-tolyl)ethanone (2’-methylacetophenone) in a mixture of glacial acetic acid (HOAc) and white fuming nitric acid (min. 90 wt-% HNO3) .Molecular Structure Analysis
The molecular structure of “1-(2-Methyl-5-nitrophenyl)ethanone” can be represented by the SMILES stringO=N+C1=C (C (C)=O)C=C (C)C=C1 . Chemical Reactions Analysis
The compound can undergo various chemical reactions. For example, it can be converted to 1-(2-methyl-5-nitro-phenyl)ethanol (5b) using sodium borohydride (NaBH4) in ethanol (EtOH) .Physical And Chemical Properties Analysis
“1-(2-Methyl-5-nitrophenyl)ethanone” is a solid substance . It has a molecular weight of 179.17 . The boiling point is 322.3±22.0°C at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Charge Density Analysis : Hibbs, Overgaard, and Piltz (2003) conducted a study on 1-(2-hydroxy-5-nitrophenyl)ethanone, closely related to 1-(2-Methyl-5-nitrophenyl)ethanone, to determine its total experimental charge density using X-ray and neutron diffraction data. This research highlights the compound's significance in understanding intra- and intermolecular bonding features and pi-delocalisation in molecules (Hibbs, Overgaard, & Piltz, 2003).
Synthesis of Aminobenzo[b]thiophenes : Androsov et al. (2010) explored the synthesis of 2- and 3-aminobenzo[b]thiophenes, using a derivative of 1-(2-Methyl-5-nitrophenyl)ethanone. This shows the compound's role in facilitating novel organic synthesis pathways (Androsov et al., 2010).
Catechol-O-Methyltransferase Inhibitors : Learmonth et al. (2002) synthesized derivatives of 1-(2-Methyl-5-nitrophenyl)ethanone as potential inhibitors of catechol-O-methyltransferase (COMT), a significant enzyme in the metabolism of catecholamines. This research indicates its potential in developing new drugs for neurological disorders (Learmonth et al., 2002).
Phase Equilibrium Studies : Li et al. (2019) researched the solid-liquid phase equilibrium of compounds similar to 1-(2-Methyl-5-nitrophenyl)ethanone, providing insights into its physical properties and implications for separation processes in chemical engineering (Li et al., 2019).
Benzyl Phenyl Ketone Derivatives : Vásquez-Martínez et al. (2019) investigated benzyl phenyl ketone derivatives, which are synthetic precursors to isoflavonoids, for their potential as enzyme inhibitors and antibacterial agents. This highlights the compound's relevance in medicinal chemistry and drug discovery (Vásquez-Martínez et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-methyl-5-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6-3-4-8(10(12)13)5-9(6)7(2)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECEMHOAOBUEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10608773 | |
| Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methyl-5-nitrophenyl)ethanone | |
CAS RN |
58966-27-1 | |
| Record name | 1-(2-Methyl-5-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10608773 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2,3-Dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1592223.png)





